molecular formula C36H39NO5 B1243192 Cinaciguat CAS No. 329773-35-5

Cinaciguat

Cat. No. B1243192
CAS RN: 329773-35-5
M. Wt: 565.7 g/mol
InChI Key: WPYWMXNXEZFMAK-UHFFFAOYSA-N
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Description

Cinaciguat, also known as BAY 58-2667, is an experimental drug for the treatment of acute decompensated heart failure . It is a novel activator of soluble guanylate cyclase .


Molecular Structure Analysis

Cinaciguat has a complex molecular structure with the IUPAC name 4-({(4-carboxybutyl)[2-(2-{[4-(2-phenylethyl)phenyl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid . Its molecular formula is C36H39NO5 and it has a molar mass of 565.710 g·mol−1 .

Scientific Research Applications

Treatment of Diabetic Cardiomyopathy

Cinaciguat has been shown to prevent cardiac dysfunction in a rat model of type-1 diabetes mellitus . It does this by activating soluble guanylate cyclase (sGC), which is associated with altered nitric oxide (NO) signaling in the heart . Cinaciguat treatment effectively prevented diabetes-related molecular and histological alterations and significantly improved systolic and diastolic function .

Improvement of Implant Osseointegration in Type 2 Diabetes Mellitus (T2DM)

Cinaciguat can improve implant osseointegration in T2DM rats by reactivating type 2 cGMP-dependent protein kinase (PKG2) . This leads to promoted cell proliferation, adhesion, and differentiation, resulting in decreased osteoblast injury .

Suppression of PLCβ1-Ca2±Mediated Endoplasmic Reticulum Stress

Cinaciguat has been found to inhibit the activation of phospholipase C β 1 (PLC β 1), relieving intracellular calcium overload, and suppressing endoplasmic reticulum (ER) stress to ameliorate osteoblast functions under T2DM condition .

Treatment of Cardiovascular Diseases

Cinaciguat is a soluble guanylate cyclase activator, which has been shown to have cardioprotective effects in different heart diseases . It prevents structural and molecular alterations and improves cardiac performance .

Prevention of Fibrotic Remodelling

Cinaciguat has been shown to prevent fibrotic remodelling in the heart, which is a common complication of diabetes .

Prevention of DNA Fragmentation

Cinaciguat has been shown to prevent DNA fragmentation in the heart, which is a common complication of diabetes .

Mechanism of Action

Target of Action

Cinaciguat primarily targets the soluble guanylate cyclase (sGC) . sGC is a receptor for nitric oxide (NO) and plays a crucial role in the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway .

Mode of Action

Cinaciguat activates sGC, which is independent of NO but is enhanced in the presence of NO . This activation increases the biosynthesis of cGMP, resulting in vasodilation . The detailed structural mechanisms reveal that cinaciguat occupies the haem pocket in the β H-NOX domain of sGC, showing both inactive and active conformations .

Biochemical Pathways

The activation of sGC by Cinaciguat leads to an increase in the production of intracellular cGMP . This is a key step in the NO signaling pathway, which plays an essential role in many physiological processes . The deregulation of NO signaling can lead to a spectrum of diseases .

Pharmacokinetics

Cinaciguat’s pharmacokinetics are well described using an open, two-compartment model with an ‘effect compartment’ and elimination from the central compartment . The population mean estimates for the clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively . The pharmacokinetics were linear, with no dose-dependent or time-dependent effects on the clearance or volume of distribution .

Result of Action

The activation of sGC by Cinaciguat leads to an increase in the production of intracellular cGMP, resulting in vasodilation . This vasodilation can have various molecular and cellular effects, such as improving symptoms and quality of life in patients with heart failure .

Safety and Hazards

Cinaciguat should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and suitable respiratory protection. Impervious clothing should be worn to avoid skin contact . In clinical trials, adverse events were experienced by a significant percentage of patients receiving Cinaciguat .

properties

IUPAC Name

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWMXNXEZFMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954614
Record name Cinaciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329773-35-5
Record name 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329773-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinaciguat [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinaciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinaciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINACIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Cinaciguat?

A1: Cinaciguat directly activates sGC, both in its native form and when oxidized or heme-depleted. [] This activation leads to increased intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which initiates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. [, , , ]

Q2: How does Cinaciguat differ from nitric oxide donors in activating sGC?

A2: Unlike nitric oxide donors, which require the presence of the heme group within sGC for activation, Cinaciguat can activate sGC even in its oxidized or heme-free state. [, , , ] This characteristic makes Cinaciguat potentially beneficial in conditions where the NO/sGC/cGMP pathway is impaired due to oxidative stress, such as in cardiovascular diseases and diabetes. [, , , , ]

Q3: What is the role of the cGMP-PKG pathway in mediating the effects of Cinaciguat?

A3: Activation of sGC by Cinaciguat leads to an increase in intracellular cGMP levels, which in turn activates PKG. This activation is crucial for the downstream effects of Cinaciguat, including:

  • Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. [, , , , , ]
  • Anti-platelet aggregation: PKG activation inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis. [, , ]
  • Anti-remodeling effects: PKG activation can inhibit the proliferation and migration of vascular smooth muscle cells, potentially counteracting vascular remodeling in conditions like pulmonary hypertension. [, ]

Q4: What is the molecular formula and weight of Cinaciguat?

A4: The molecular formula of Cinaciguat is C27H22N6O3S, and its molecular weight is 510.58 g/mol. This information is publicly available and can be found in various chemical databases such as PubChem and ChemSpider.

Q5: Is there any spectroscopic data available for Cinaciguat?

A5: While the provided research articles focus primarily on the pharmacological aspects of Cinaciguat, detailed spectroscopic data (e.g., NMR, IR, UV-Vis) is not discussed. Researchers interested in this information can consult specialized chemical databases or publications focusing on the compound's structural characterization.

Q6: What is the pharmacokinetic profile of Cinaciguat?

A6: Cinaciguat is primarily metabolized in the liver and exhibits dose-proportional pharmacokinetics with low interindividual variability. [, ] Following intravenous administration, plasma concentrations decline rapidly, with levels falling below 1.0 μg/L within 30 minutes of stopping the infusion. []

Q7: How does renal impairment affect Cinaciguat pharmacokinetics?

A7: Renal impairment has a minor impact on Cinaciguat pharmacokinetics. While there's a slight increase in the apparent volume of distribution and total body clearance in individuals with renal impairment, these changes are not clinically significant and do not necessitate dose adjustments. []

Q8: How does hepatic impairment affect Cinaciguat pharmacokinetics?

A8: While mild hepatic impairment has a minimal effect, moderate hepatic impairment substantially increases Cinaciguat exposure, leading to more pronounced vasodilation. Dose adjustments may be necessary for patients with moderate hepatic impairment. []

Q9: What are the main in vitro and in vivo models used to study Cinaciguat's efficacy?

A9: Researchers have employed various models to investigate Cinaciguat's therapeutic potential:

  • In vitro: Isolated blood vessels (e.g., rat aorta, sheep pulmonary artery) are commonly used to assess vasodilatory effects. [, ] Cell culture models, including pulmonary artery smooth muscle cells and osteoblasts, are used to study the drug's impact on cell proliferation, differentiation, and survival. [, ]
  • In vivo: Animal models of cardiovascular diseases, such as heart failure, pulmonary hypertension, and myocardial infarction, are employed to evaluate Cinaciguat's hemodynamic effects, impact on cardiac remodeling, and ability to improve cardiac function. [, , , , ]

Q10: What were the key findings of the COMPOSE programme regarding Cinaciguat's efficacy in acute heart failure syndromes?

A10: The COMPOSE programme aimed to evaluate the safety and efficacy of low-dose intravenous Cinaciguat in patients hospitalized with acute heart failure syndromes (AHFS). [] While the drug effectively reduced pulmonary capillary wedge pressure (PCWP), a marker of cardiac filling pressure, it did not demonstrate a significant improvement in dyspnea or cardiac index at the tested doses. [] Additionally, hypotension, even at lower doses, was a concern. []

Q11: What are the known safety concerns associated with Cinaciguat?

A12: Hypotension is a significant safety concern associated with Cinaciguat, particularly at higher doses. [, , ] This side effect arises from the drug's potent vasodilatory effects. [, ]

Q12: What resources are available for researchers interested in studying Cinaciguat?

A12: Researchers interested in studying Cinaciguat can leverage various resources, including:

    Q13: What is the historical context of Cinaciguat's development?

    A13: Cinaciguat emerged from research efforts focusing on developing novel therapies for cardiovascular diseases by targeting the NO/sGC/cGMP pathway. This pathway plays a crucial role in regulating vascular tone and blood pressure, and its dysfunction is implicated in various cardiovascular pathologies.

    Q14: What are the potential cross-disciplinary applications of Cinaciguat research?

    A14: Given the broad involvement of the NO/sGC/cGMP pathway in various physiological processes, research on Cinaciguat holds potential cross-disciplinary applications:

    • Diabetes Research: Cinaciguat's ability to improve bone formation and reduce oxidative stress in diabetic models highlights its potential for treating diabetic complications, including osteoporosis. []

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